molecular formula C12H23NO2 B13506713 Tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate

Tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate

Cat. No.: B13506713
M. Wt: 213.32 g/mol
InChI Key: UCTWZUVSPBCPQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate is an organic compound that belongs to the class of tertiary butyl esters This compound is characterized by the presence of a tert-butyl group attached to an acetate moiety, which is further connected to a cyclohexyl ring with an amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate can be achieved through several methods. One common approach involves the reaction of tert-butyl acetate with 4-aminocyclohexyl derivatives under suitable conditions. The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes. The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

Tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. The presence of the amino group allows for interactions with various receptors and enzymes, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-[(1r,4r)-4-hydroxycyclohexyl]acetate
  • Tert-butyl 2-[(1r,4r)-4-methoxycyclohexyl]acetate
  • Tert-butyl 2-[(1r,4r)-4-chlorocyclohexyl]acetate

Uniqueness

Tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The amino group allows for a wider range of chemical modifications and interactions with biological targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

tert-butyl 2-(4-aminocyclohexyl)acetate

InChI

InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h9-10H,4-8,13H2,1-3H3

InChI Key

UCTWZUVSPBCPQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1CCC(CC1)N

Origin of Product

United States

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